molecular formula C17H19Cl2NO B1424611 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride CAS No. 1219972-24-3

5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride

Cat. No.: B1424611
CAS No.: 1219972-24-3
M. Wt: 324.2 g/mol
InChI Key: LVJOWMZPQZCIJB-UHFFFAOYSA-N
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Description

5-Chloro[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride is a chemical compound that features a biphenyl structure with a chlorine atom at the 5-position and a piperidinyl ether group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride typically involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of biphenyl carboxylic acids.

    Reduction: Formation of biphenyl alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride
  • 5-Chloro[1,1’-biphenyl]-2-yl 2-piperidinyl ether hydrochloride
  • 5-Chloro[1,1’-biphenyl]-2-yl 3-morpholinyl ether hydrochloride

Uniqueness

5-Chloro[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride is unique due to its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

3-(4-chloro-2-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c18-14-8-9-17(20-15-7-4-10-19-12-15)16(11-14)13-5-2-1-3-6-13;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJOWMZPQZCIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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